
5-hydroxy-2-propylisoquinolin-1(2H)-one
Übersicht
Beschreibung
5-hydroxy-2-propylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline The presence of a hydroxyl group at the 5th position and a propyl group at the 2nd position makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-propylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with a substituted benzaldehyde and a suitable amine.
Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a catalyst, such as a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid).
Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing optimized catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques, such as chromatography or crystallization, to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-2-propylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-propylisoquinolin-1(2H)-one.
Reduction: Formation of 5-hydroxy-2-propyldihydroisoquinolin-1(2H)-one.
Substitution: Formation of 5-chloro-2-propylisoquinolin-1(2H)-one or 5-bromo-2-propylisoquinolin-1(2H)-one.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-2-propylisoquinolin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in biological assays to study its effects on various cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-hydroxy-2-propylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, oxidative stress, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-hydroxyisoquinolin-1(2H)-one: Lacks the propyl group at the 2nd position.
2-propylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 5th position.
5-methoxy-2-propylisoquinolin-1(2H)-one: Contains a methoxy group instead of a hydroxyl group at the 5th position.
Uniqueness
5-hydroxy-2-propylisoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl group at the 5th position and the propyl group at the 2nd position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-hydroxy-2-propylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-8-6-9-10(12(13)15)4-3-5-11(9)14/h3-6,8,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZDTCOZWQNPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


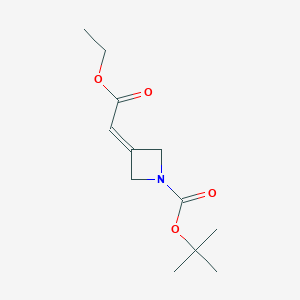
![7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one](/img/structure/B1438562.png)
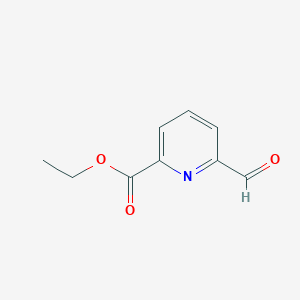
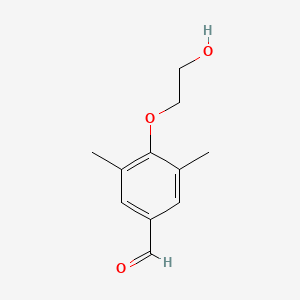
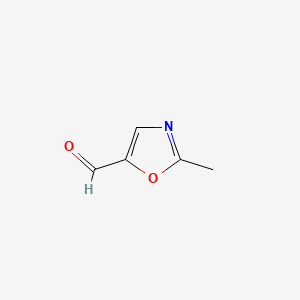

![[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B1438571.png)
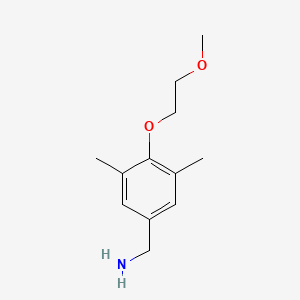
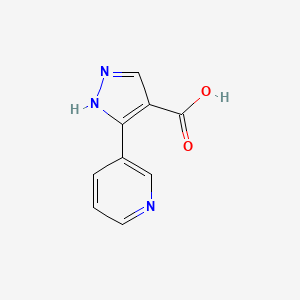
![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol](/img/structure/B1438575.png)
![1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438579.png)
amine](/img/structure/B1438581.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)
![2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol](/img/structure/B1438584.png)
